1-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropan-1-amine hydrochloride
Overview
Description
1-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropan-1-amine hydrochloride is an organic compound . It has a molecular weight of 251.68 . The IUPAC name for this compound is 1-(4-(trifluoromethyl)benzyl)cyclopropan-1-amine hydrochloride . It is typically stored at room temperature and appears as a powder .
Molecular Structure Analysis
The InChI code for this compound is1S/C11H12F3N.ClH/c12-11(13,14)9-3-1-8(2-4-9)7-10(15)5-6-10;/h1-4H,5-7,15H2;1H
. This code provides a detailed description of the molecule’s structure, including the positions of the carbon, hydrogen, nitrogen, and fluorine atoms, as well as the chloride ion. Physical and Chemical Properties Analysis
This compound is a powder at room temperature . It has a melting point of 168-169 degrees Celsius .Scientific Research Applications
Mechanistic Studies in Organic Chemistry
Research on cyclopropylamines has provided insights into reaction mechanisms. For instance, the study by Loeppky and Elomari (2000) explored the reaction of N-cyclopropyl-N-alkylanilines with nitrous acid, highlighting the selective cleavage of the cyclopropyl group and supporting a mechanism involving the formation of an amine radical cation, followed by cyclopropyl ring opening (Loeppky & Elomari, 2000).
Antimicrobial and Cytotoxic Activity
Compounds derived from cyclopropanamines, such as the azetidine-2-one derivatives of 1H-benzimidazole, have been synthesized and evaluated for their antimicrobial and cytotoxic properties. Noolvi et al. (2014) found that some of these compounds exhibited significant antibacterial and cytotoxic activities, indicating their potential in pharmaceutical development (Noolvi et al., 2014).
Enzyme Mechanism Exploration
The study by Wang and Castagnoli (1995) demonstrated the use of cyclopropylamine N-oxides in investigating the mechanism of enzyme-mediated reactions, specifically the inactivation of monoamine oxidase B (MAO-B) by cyclopropylamines (Wang & Castagnoli, 1995).
Synthesis of Pharmaceutical Compounds
Cyclopropylamines serve as key intermediates in the synthesis of clinically important drugs. For example, Xin-yu Wang et al. (2019) developed an efficient process for preparing a key building block of Ticagrelor, a platelet aggregation inhibitor, highlighting the role of cyclopropylamines in drug synthesis (Xin-yu Wang et al., 2019).
Stereocontrolled Synthesis
Research into cyclopropanes, including those derived from cyclopropylamines, has also focused on stereocontrolled synthesis. Baird et al. (2001) described the preparation of racemic and enantioenriched 2-(2-aminoalkyl)-1-hydroxycyclopropanes, illustrating the utility of cyclopropylamines in complex molecular constructions (Baird et al., 2001).
Safety and Hazards
The compound has several hazard statements: H302, H315, H319, H335 . These codes indicate that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Properties
IUPAC Name |
1-[[4-(trifluoromethyl)phenyl]methyl]cyclopropan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3N.ClH/c12-11(13,14)9-3-1-8(2-4-9)7-10(15)5-6-10;/h1-4H,5-7,15H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUMSZDYCSXVYMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CC2=CC=C(C=C2)C(F)(F)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29813-02-3 | |
Record name | Cyclopropanamine, 1-[[4-(trifluoromethyl)phenyl]methyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29813-02-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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